molecular formula C11H10O3 B8649354 alpha-(2'-Hydroxybenzylidene)-gamma-butyrolactone

alpha-(2'-Hydroxybenzylidene)-gamma-butyrolactone

Cat. No. B8649354
M. Wt: 190.19 g/mol
InChI Key: NAWZWOWKPOCQIM-UHFFFAOYSA-N
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Patent
US06720320B2

Procedure details

Salicylaldehyde (293 g) and Υ-butyrolactone (413 g) were dissolved in toluene (2.4 L) and the solution was cooled to not more than 3° C. in an ice-salt bath. Thereto was added sodium methoxide (324 g) over 20 min. The temperature of the reaction mixture rose to 24° C. After stirring at room temperature for 3 hr, the mixture was stirred for 45 min under heating at 60-65° C. The reaction mixture was cooled again in an ice-bath and 10% sulfuric acid (2.51 ml) was added dropwise. The obtained white suspension was filtrated, washed with water and dried to give the title compound (324 g), melting point 162-164° C.
Quantity
293 g
Type
reactant
Reaction Step One
[Compound]
Name
Υ-butyrolactone
Quantity
413 g
Type
reactant
Reaction Step One
Quantity
2.4 L
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
324 g
Type
reactant
Reaction Step Two
Quantity
2.51 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[CH3:10][O-:11].[Na+].S(=O)(=O)(O)O>C1(C)C=CC=CC=1>[OH:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[CH:1]=[C:1]1[CH2:2][CH2:3][O:4][C:10]1=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
293 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Name
Υ-butyrolactone
Quantity
413 g
Type
reactant
Smiles
Name
Quantity
2.4 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
sodium methoxide
Quantity
324 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
2.51 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to not more than 3° C. in an ice-salt bath
CUSTOM
Type
CUSTOM
Details
rose to 24° C
STIRRING
Type
STIRRING
Details
the mixture was stirred for 45 min
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
under heating at 60-65° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled again in an ice-bath
FILTRATION
Type
FILTRATION
Details
The obtained white suspension was filtrated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=C(C=C2C(=O)OCC2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 324 g
YIELD: CALCULATEDPERCENTYIELD 142%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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